molecular formula C22H17ClN4 B11441661 6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11441661
M. Wt: 372.8 g/mol
InChI Key: ZNZOTGGUFYSENG-UHFFFAOYSA-N
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Description

6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by the presence of an indole moiety, a chloro substituent, and a 4-methylphenyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a carbonyl compound in the presence of a base.

    Introduction of the Chloro Substituent: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Coupling with 4-Methylphenyl Group: The final step involves the coupling of the synthesized intermediate with 4-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with signaling pathways, such as the MAPK/ERK pathway, leading to apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the indole and chloro substituents.

    Indole Derivatives: Compounds containing the indole moiety but differing in the substituents on the indole ring.

    Chloro-substituted Heterocycles: Compounds with chloro substituents on different heterocyclic cores.

Uniqueness

6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of the indole moiety, chloro substituent, and imidazo[1,2-a]pyridine core

Properties

Molecular Formula

C22H17ClN4

Molecular Weight

372.8 g/mol

IUPAC Name

6-chloro-2-(1H-indol-3-yl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C22H17ClN4/c1-14-6-9-16(10-7-14)25-22-21(26-20-11-8-15(23)13-27(20)22)18-12-24-19-5-3-2-4-17(18)19/h2-13,24-25H,1H3

InChI Key

ZNZOTGGUFYSENG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CNC5=CC=CC=C54

Origin of Product

United States

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